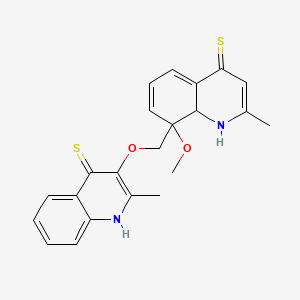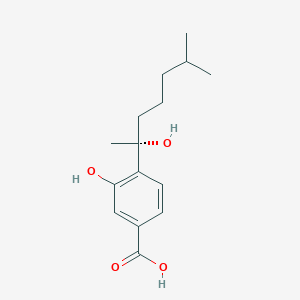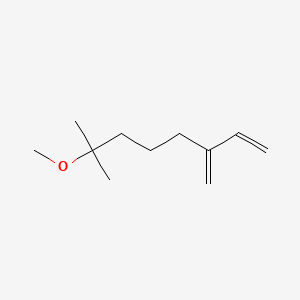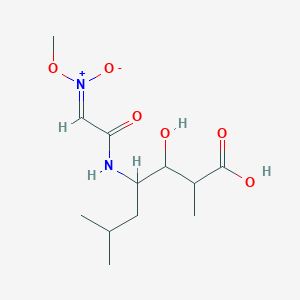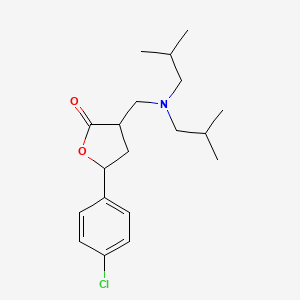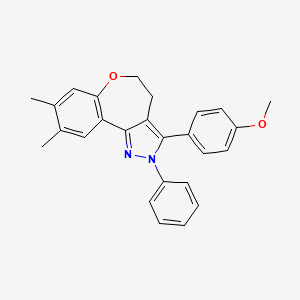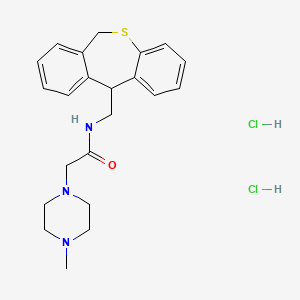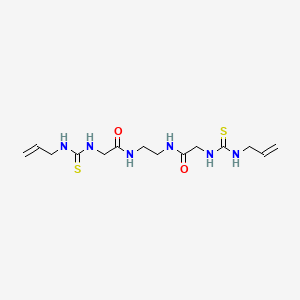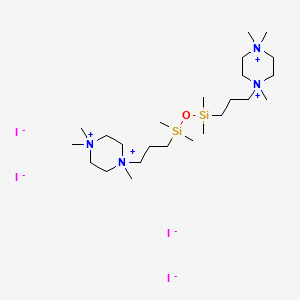
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a dimethylamino group and two phenyl groups attached to a heptanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenyl-3-heptanone with dimethylamine under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is utilized as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in understanding biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its chiral nature and functional groups make it a candidate for drug design and discovery, targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility enable the creation of various derivatives with unique properties.
Mecanismo De Acción
The mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. Additionally, the phenyl groups contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
1-[3-(Dimethylamino)propyl]-3-ethylurea: Used in the preparation of pharmaceuticals.
Tetrakis(dimethylamino)ethylene: A reducing agent with high functional group tolerance.
Uniqueness: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol stands out due to its chiral nature and the presence of both dimethylamino and phenyl groups. This combination of functional groups provides unique reactivity and binding properties, making it valuable in asymmetric synthesis, receptor studies, and drug design.
Propiedades
Número CAS |
14019-10-4 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
Clave InChI |
QIRAYNIFEOXSPW-PXNSSMCTSA-N |
SMILES isomérico |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
SMILES canónico |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


